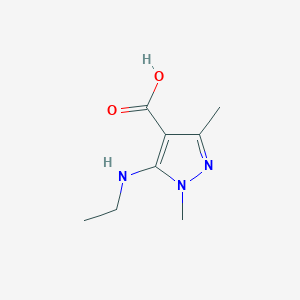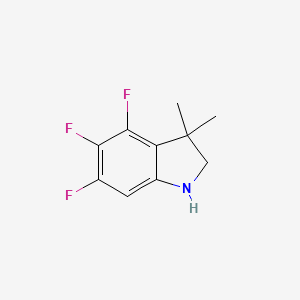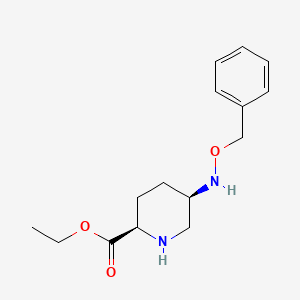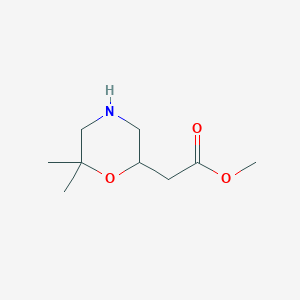
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate is a chemical compound with the molecular formula C9H17NO3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl ester group attached to the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate typically involves the reaction of 6,6-dimethylmorpholine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or alcoholic solutions.
Major Products
Oxidation: 2-(6,6-dimethylmorpholin-2-yl)acetic acid
Reduction: 2-(6,6-dimethylmorpholin-2-yl)ethanol
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. The morpholine ring may interact with protein targets, modulating their activity and leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4,4-dimethylmorpholin-2-yl)acetate
- Methyl 2-(5,5-dimethylmorpholin-2-yl)acetate
- Ethyl 2-(6,6-dimethylmorpholin-2-yl)acetate
Uniqueness
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate is unique due to the specific positioning of the methyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
methyl 2-(6,6-dimethylmorpholin-2-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-9(2)6-10-5-7(13-9)4-8(11)12-3/h7,10H,4-6H2,1-3H3 |
Clé InChI |
OQUPZTYVRPLLSC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC(O1)CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




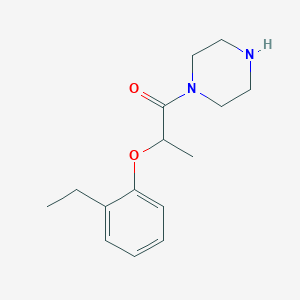
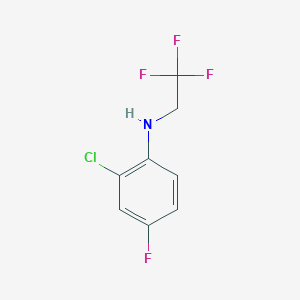
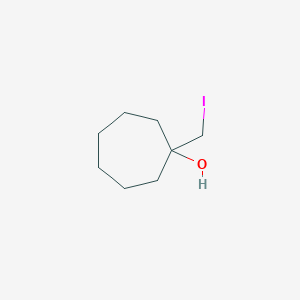
![2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15275447.png)


![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)
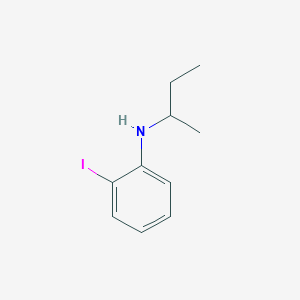
![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
